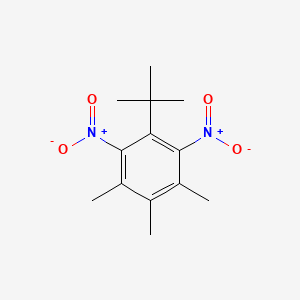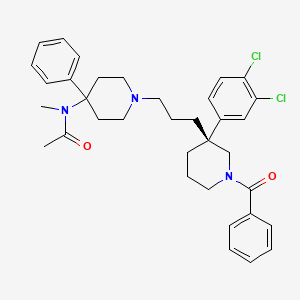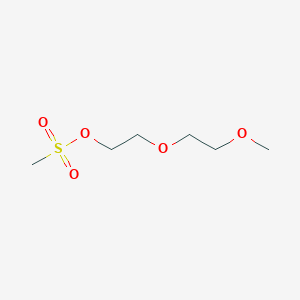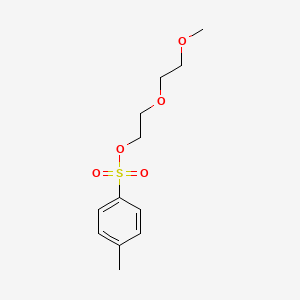
Musk tibetene
Descripción general
Descripción
Musk tibetene, also known as 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, is a synthetic nitro musk compound. Nitro musks are a class of synthetic aromatic compounds that mimic the scent of natural musk, which is traditionally derived from the glandular secretions of the musk deer. This compound is used primarily in the fragrance industry due to its musky odor, which is highly valued in perfumery and personal care products .
Aplicaciones Científicas De Investigación
Musk tibetene has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nitro musks under various chemical conditions.
Biology: Investigated for its interactions with olfactory receptors and its role in sensory perception.
Medicine: Studied for its potential effects on human health, particularly its estrogenic activity and potential toxicity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes, soaps, and other personal care products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of musk tibetene involves nitration of 1-tert-butyl-3,4,5-trimethylbenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound. The general reaction scheme is as follows:
Starting Material: 1-tert-butyl-3,4,5-trimethylbenzene
Nitrating Agents: Concentrated nitric acid and sulfuric acid
Reaction Conditions: Controlled temperature, typically below 50°C
Product: 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene (this compound)
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to obtain high-purity this compound suitable for use in fragrances .
Análisis De Reacciones Químicas
Types of Reactions
Musk tibetene undergoes several types of chemical reactions, including:
Photodegradation: Exposure to ultraviolet light or solar radiation leads to the breakdown of this compound into smaller photoproducts.
Reduction: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Photodegradation: Ultraviolet light or solar radiation in the presence of solvents like water or acetonitrile.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.
Major Products Formed
Photodegradation: 3,3,5,6,7-pentamethyl-4-nitro-3H-indole, 3,3,5,6,7-pentamethyl-4-nitro-1H-indoline, and 3,3,5,6,7-pentamethyl-4-nitro-3H-indolinone.
Reduction: Corresponding amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Mecanismo De Acción
Musk tibetene exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific odorant receptors, such as OR5AN1, OR1N2, and OR5A2, which are responsible for detecting musky odors. The binding of this compound to these receptors triggers a signal transduction pathway that ultimately leads to the perception of a musky scent. The molecular targets and pathways involved in this process include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Musk tibetene is part of the nitro musk family, which includes other compounds such as musk xylene, musk ketone, musk ambrette, and musk moskene. These compounds share similar structural features, such as the presence of nitro groups and an aromatic ring, but differ in their specific substituents and overall molecular structure. Compared to other nitro musks, this compound is unique due to its specific tert-butyl and trimethyl substituents, which contribute to its distinct olfactory properties .
List of Similar Compounds
- Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene)
- Musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone)
- Musk ambrette (4-tert-butyl-2,6-dinitro-3-methoxytoluene)
- Musk moskene (1,1,3,3,5-pentamethyl-4,6-dinitroindane)
This compound stands out among these compounds due to its unique combination of substituents, which influence its chemical behavior and olfactory characteristics.
Propiedades
IUPAC Name |
1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-7-8(2)11(14(16)17)10(13(4,5)6)12(9(7)3)15(18)19/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYPECWDZURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044582 | |
| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145-39-1 | |
| Record name | Musk tibetene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Musk tibetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Musk tibetene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3,4,5-trimethyl-2,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-tert-Butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TERT-BUTYL-2,6-DINITRO-3,4,5-TRIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMN65165X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)







